
ARV-825
概要
説明
ARV-825 is a proteolysis-targeting chimera (PROTAC) designed to degrade bromodomain and extraterminal (BET) proteins, including BRD2, BRD3, and BRD4, via the ubiquitin-proteasome system . It combines the BET inhibitor OTX015 with a cereblon (CRBN)-binding ligand linked through a flexible chemical spacer, enabling the recruitment of CRBN (an E3 ubiquitin ligase) to BRD2. This interaction triggers BRD4 ubiquitination and subsequent degradation . This compound operates in a sub-stoichiometric manner, achieving prolonged suppression of BET-dependent oncogenic pathways (e.g., MYC signaling) at nanomolar concentrations . Its degradation efficiency is influenced by CRBN expression levels, making CRBN a predictive biomarker for this compound sensitivity .
準備方法
合成経路および反応条件: ARV-825の合成には、BRD4阻害剤とセレブロリガンドをリンカーを使用して結合させることが含まれます。使用されるBRD4阻害剤は、通常、OTX015であり、セレブロリガンドはポマリドミドに由来します。 合成経路は通常、リンカーの形成、BRD4阻害剤の付着、セレブロリガンドとの結合を含む複数のステップを伴います .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高スループット合成技術、精製プロセス、および品質管理対策を使用して、最終製品の一貫性と純度を確保することが含まれます .
化学反応の分析
反応の種類: ARV-825は主にプロテオリシス標的キメラ反応を受け、ここでE3ユビキチンリガーゼセレブロをBRD4に動員し、BRD4のユビキチン化とそれに続くプロテアソームによる分解につながります .
一般的な試薬と条件:
主要な生成物: 反応の主要な生成物は、分解されたBRD4タンパク質であり、BRD4媒介遺伝子発現の阻害とそれに続く抗腫瘍効果をもたらします .
4. 科学研究への応用
科学的研究の応用
Neuroblastoma
ARV-825 has shown significant antitumor activity in neuroblastoma models. In vitro studies demonstrated that treatment with this compound resulted in cell cycle arrest, apoptosis, and reduced MYCN expression in neuroblastoma cell lines. In vivo experiments using xenograft models confirmed that this compound effectively decreased tumor growth and induced BRD4 degradation .
Acute Myeloid Leukemia (AML)
In AML, this compound treatment led to increased reactive oxygen species (ROS) generation, enhancing oxidative stress within cancer cells. This resulted in a reduction of the stem cell population and prolonged survival in patient-derived xenograft models .
Gastric Cancer
This compound exhibited potent anticancer effects in gastric cancer by inducing apoptosis and cell cycle arrest. The compound effectively degraded BRD4, BRD2, BRD3, c-MYC, and polo-like kinase 1 (PLK1) proteins across multiple gastric cancer cell lines, significantly reducing tumor growth without notable side effects .
Thyroid Carcinoma
Studies indicated that this compound significantly inhibited thyroid carcinoma cell proliferation both in vitro and in vivo. The compound induced BRD4 degradation and downregulated genes associated with cell survival and proliferation, such as c-MYC and Bcl-xL .
Other Cancer Types
This compound has also been investigated for its effects on various other cancers, including pancreatic cancer, melanoma resistant to vemurafenib, cholangiocarcinoma, and T-cell acute lymphoblastic leukemia. Its broad applicability across different malignancies underscores its potential as a versatile therapeutic agent .
Case Studies
作用機序
ARV-825は、以下のメカニズムを通じてその効果を発揮します。
分子標的: this compoundの主要な標的は、アセチル化ヒストンに結合することにより、遺伝子発現の調節に関与するBRD4です.
関与する経路: this compoundは、E3ユビキチンリガーゼセレブロをBRD4に動員し、BRD4のユビキチン化とプロテアソームによる分解につながります。 .
類似化合物との比較
Traditional BET Inhibitors
PROTAC-Based Competitors
Other BET Degraders
Key Research Findings
Degradation Efficiency
- BRD4 Degradation: this compound achieves near-complete BRD4 degradation at 5–50 nM in T-ALL, gastric cancer, and NUT carcinoma cells .
- Pan-BET Activity : Degrades BRD2/3/4 simultaneously, with BRD2 degradation more potent than BRD4 in Jurkat and CCRF cells (DC50: 5 nM vs. 34–225 nM) .
- CRBN Dependency: CRBN overexpression reduces IC50 by 50% in T-ALL and gastric cancer, while CRBN knockdown increases IC50 .
Antitumor Efficacy
生物活性
ARV-825 is a novel compound developed using proteolysis-targeting chimera (PROTAC) technology, specifically designed to inhibit bromodomain and extra-terminal (BET) proteins. This compound has shown significant promise in preclinical studies, particularly in the treatment of various cancers, including neuroblastoma and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data on its efficacy.
This compound functions by recruiting BET proteins to an E3 ubiquitin ligase (cereblon), leading to their degradation via the proteasome. This mechanism effectively reduces the levels of critical oncogenes such as MYCN and c-Myc, which are often overexpressed in aggressive cancers.
Neuroblastoma Studies
Research has demonstrated that this compound displays potent anti-tumor activity against neuroblastoma cells. A study reported an IC50 value in the nanomolar range for neuroblastoma (NB) cell lines, indicating high sensitivity to the compound. Key findings include:
- Cell Viability : Treatment with this compound significantly inhibited cell proliferation and induced apoptosis in NB cells.
- Cell Cycle Arrest : The compound caused cell cycle arrest, preventing further division of cancerous cells.
- Tumor Growth Inhibition : In xenograft models, this compound led to a marked reduction in tumor growth, correlating with decreased expression of BRD4 and MYCN.
The following table summarizes the effects observed in vitro and in vivo:
Parameter | In Vitro Results | In Vivo Results |
---|---|---|
IC50 (Neuroblastoma Cells) | Nanomolar range | Not applicable |
Cell Cycle Arrest | Yes | Not applicable |
Induction of Apoptosis | Yes | Not applicable |
Tumor Growth Reduction | Not applicable | Significant reduction |
Downregulation of MYCN | Yes | Yes |
Acute Myeloid Leukemia (AML)
In AML models, this compound has been shown to enhance oxidative stress by promoting reactive oxygen species (ROS) generation. This increase in oxidative stress contributes to the depletion of stem cell populations within AML tumors, leading to prolonged survival in patient-derived xenograft (PDX) models.
Case Studies
- Neuroblastoma Case Study : A preclinical study involving MYCN-amplified neuroblastoma cell lines demonstrated that this compound treatment resulted in significant apoptosis and reduced tumor burden in xenograft mice models. The study utilized flow cytometry for apoptosis analysis and reported a marked decrease in BRD4 levels post-treatment.
- AML Case Study : In another investigation focusing on AML, this compound was found to effectively reduce the stem cell population while increasing ROS levels. This led to enhanced anti-tumor efficacy and improved survival rates among treated mice.
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which ARV-825 induces BRD4 degradation?
this compound is a heterobifunctional PROTAC comprising a BRD4-binding moiety (OTX-015) linked to a cereblon (CRBN)-recruiting ligand (pomalidomide). It facilitates BRD4 ubiquitination by recruiting the CRBN E3 ligase complex, leading to proteasomal degradation. The high affinity of this compound for BRD4's BD1 (Kd = 90 nM) and BD2 (Kd = 28 nM) domains ensures efficient target engagement, while its sub-stoichiometric mode of action enables prolonged BRD4 suppression compared to traditional inhibitors .
Q. How does this compound compare experimentally to BRD4 inhibitors like JQ1 or OTX-015?
this compound outperforms BRD4 inhibitors in preclinical models by achieving sustained BRD4 degradation rather than transient inhibition. In Burkitt’s lymphoma cells, this compound reduced c-MYC levels and induced apoptosis more effectively than JQ1 or OTX-014. Its DC50 (half-maximal degradation concentration) is <1 nM, with near-complete BRD4 degradation observed within 6 hours in vitro. This contrasts with inhibitors that allow BRD4 accumulation, leading to compensatory signaling .
Q. What experimental models are commonly used to evaluate this compound’s antitumor activity?
Key models include:
- Cell lines : Burkitt’s lymphoma (e.g., Ramos), multiple myeloma (e.g., U266), and gastric cancer (e.g., HGC27) .
- In vivo xenografts : this compound suppressed tumor growth in BRD4-NUT fusion-driven NUT carcinoma and T-cell acute lymphoblastic leukemia (T-ALL) models without significant toxicity .
- Senescent cell models : this compound selectively cleared therapy-induced senescent hepatocellular carcinoma cells, independent of BRD4 degradation .
Advanced Research Questions
Q. How does this compound overcome resistance to BET inhibitors in cancer models?
In BET inhibitor (BETi)-resistant triple-negative breast cancer (TNBC) models, this compound downregulated BRD4 and c-MYC more durably than JQ1. RNA-seq revealed sustained suppression of MYC-target genes and G2/M checkpoint pathways, bypassing resistance mechanisms like compensatory kinase activation. Co-treatment with CDK4/6 or XPO1 inhibitors synergistically enhanced efficacy in senescent cancer models .
Q. What methodologies identify this compound’s off-target or BRD4-independent effects?
- RNA sequencing : In gastric cancer, this compound downregulated MYC, PLK1, and cell-cycle regulators while upregulating p21/p26. GSEA highlighted enrichment in apoptosis and MYC-target pathways .
- CRBN knockout studies : CRBN-deficient cells showed reduced this compound sensitivity, confirming CRBN’s role in mediating degradation. Overexpression of CRBN enhanced efficacy in low-CRBN gastric cancer models .
- Senescence models : this compound induced caspase-dependent apoptosis in senescent liver cancer cells independently of BRD4, suggesting alternative targets or pathways (e.g., Bcl-xL modulation) .
Q. What strategies improve this compound’s delivery and pharmacokinetics in vivo?
- Nanoliposomes : PEGylated nanoliposomes (LARPC) increased this compound’s tumor targeting, enhancing vascular inhibition by 5-fold and cell migration suppression by 2-fold compared to free this compound .
- Oral administration : In thyroid carcinoma xenografts, oral this compound achieved significant tumor growth inhibition, demonstrating bioavailability despite PROTACs’ typically poor solubility .
Q. How does this compound modulate the tumor microenvironment (TME) in hematologic malignancies?
In multiple myeloma, this compound downregulated IRF4 and c-MYC, derepressing NKG2D ligand MICA. This enhanced NK cell-mediated cytotoxicity, suggesting dual direct (BRD4 degradation) and immune-mediated antitumor effects .
Q. What are the limitations of this compound in preclinical research?
- Solubility : Low aqueous solubility necessitates DMSO-based formulations, complicating in vivo dosing .
- CRBN dependency : Tumors with low CRBN expression may exhibit resistance, requiring biomarker stratification .
- Off-target degradation : this compound degrades BRD2/3 due to BET family homology, complicating mechanistic studies .
Q. Methodological Considerations
- Key assays : Cell viability (CCK-8), apoptosis (Annexin V), BRD4 degradation (western blot), and RNA-seq for pathway analysis .
- Controls : Use CRBN competitors (e.g., lenalidomide) to confirm on-target degradation .
- Dosage optimization : In vitro IC50 ranges from 1–10 nM; in vivo doses typically 10–50 mg/kg (oral or intraperitoneal) .
特性
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H47ClN8O9S/c1-26-27(2)65-46-39(26)41(29-7-9-30(47)10-8-29)50-35(42-53-52-28(3)54(42)46)25-38(57)49-31-11-13-32(14-12-31)64-24-23-63-22-21-62-20-19-61-18-17-48-34-6-4-5-33-40(34)45(60)55(44(33)59)36-15-16-37(56)51-43(36)58/h4-14,35-36,48H,15-25H2,1-3H3,(H,49,57)(H,51,56,58)/t35-,36?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLOGRLTDKDANT-TYIYNAFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H47ClN8O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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